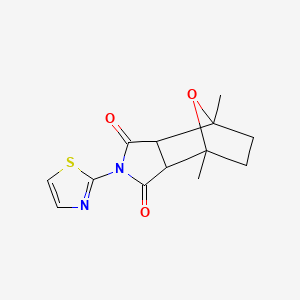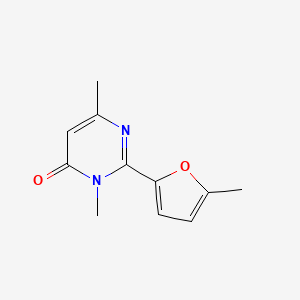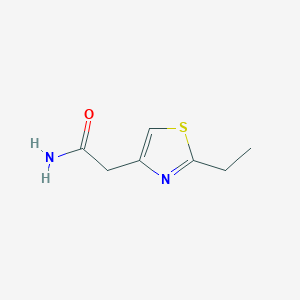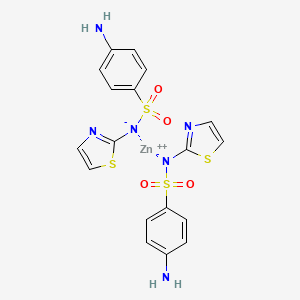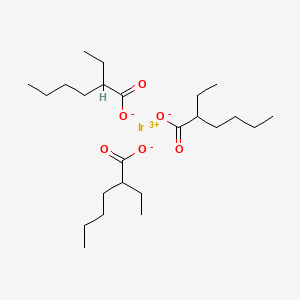
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate is an organic compound characterized by the presence of a trifluoromethyl group, a morpholine ring, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine under acidic conditions to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group.
Acetylation: Finally, the hydroxylated intermediate is acetylated using acetic anhydride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The acetate ester can be hydrolyzed to release the active hydroxyl compound, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates: These compounds share the trifluoromethyl group and hydroxyl functionality but differ in the core structure.
2-(Trifluoromethyl)phenoxy derivatives: These compounds have similar trifluoromethyl and phenyl groups but lack the morpholine ring and acetate ester.
Uniqueness
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate is unique due to the combination of its trifluoromethyl group, morpholine ring, and acetate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Propriétés
Numéro CAS |
79039-65-9 |
|---|---|
Formule moléculaire |
C15H18F3NO4 |
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
2-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl acetate |
InChI |
InChI=1S/C15H18F3NO4/c1-11(20)22-7-5-19-6-8-23-14(21,10-19)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,21H,5-8,10H2,1H3 |
Clé InChI |
DKSHLVKVAOEBPM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN1CCOC(C1)(C2=CC(=CC=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


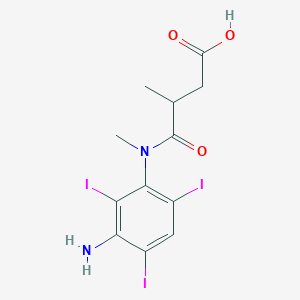
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

